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Compound of Interest

Compound Name: FAUC 346

Cat. No.: B3182321 Get Quote

Welcome to the technical support center for ALLN-346. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing the dosage of ALLN-

346 for patients with severe Chronic Kidney Disease (CKD). Here you will find troubleshooting

guides and frequently asked questions (FAQs) to address specific issues that may be

encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALLN-346 and why is it a promising therapeutic for

hyperuricemia in CKD?

A1: ALLN-346 is an orally administered, non-absorbed, engineered urate oxidase designed to

degrade urate in the gastrointestinal (GI) tract.[1][2][3][4] In patients with advanced CKD, the

intestinal tract becomes a major route for uric acid elimination as renal excretion is impaired.[1]

ALLN-346 capitalizes on this by breaking down urate directly in the gut, thereby reducing the

systemic urate burden without being absorbed into the bloodstream. This gut-restricted

mechanism minimizes the risk of systemic side effects often associated with other urate-

lowering therapies that are cleared by the kidneys.

Q2: What are the key considerations for patient selection in clinical trials involving ALLN-346 for

severe CKD?

A2: Based on completed and ongoing Phase 2a studies, key inclusion criteria involve patients

with hyperuricemia (serum uric acid ≥ 8.0 mg/dL) and a diagnosis of gout. Patients are typically
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stratified into cohorts based on their estimated glomerular filtration rate (eGFR). For instance,

studies have included cohorts with Stage 2 CKD (eGFR 60-89 mL/minute/1.73 m²) and Stage 3

CKD (eGFR 30-59 mL/minute/1.73 m²), with plans to include patients with Stage 4 CKD.

Exclusion criteria often include recent treatment for a gout flare, prior exposure to recombinant

uricase therapies, and significant gastrointestinal surgeries that could affect the drug's transit

and efficacy.

Q3: What is the recommended starting dosage of ALLN-346 in patients with severe CKD?

A3: Clinical trials have explored various dosages. A common regimen in Phase 2a studies is

five capsules of ALLN-346 administered three times daily. Each capsule typically contains 90

mg of the enzyme. However, dosages have ranged from three to twelve capsules per day in

earlier studies. The optimal dosage for patients with severe CKD (Stage 4 and 5) is still under

investigation. It is crucial to refer to the specific clinical trial protocol for definitive dosage

information.

Q4: How should I monitor for efficacy and potential side effects during ALLN-346

administration?

A4: Efficacy is primarily monitored by measuring serum urate levels daily. Urine uric acid levels

are also assessed at baseline and various time points during the study. Safety monitoring

includes standard clinical and laboratory parameters. Since ALLN-346 is designed to be non-

absorbed, systemic side effects are expected to be minimal. An enzyme-linked immunosorbent

assay (ELISA) can be used on serum samples to confirm the lack of systemic absorption.

Troubleshooting Guide
Issue 1: Suboptimal reduction in serum uric acid levels.

Potential Cause 1: Insufficient Dosage. The dosage may not be adequate for the patient's

level of hyperuricemia and CKD stage.

Troubleshooting Step: Review the patient's CKD stage and baseline serum urate levels.

Consider if a higher dose, as tested in clinical trials (e.g., moving from a lower capsule

count to five capsules three times daily), might be appropriate, based on the study

protocol.
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Potential Cause 2: Non-adherence to treatment. The patient may not be taking the

medication as prescribed.

Troubleshooting Step: Implement measures to monitor and encourage patient adherence

to the dosing schedule.

Potential Cause 3: Concomitant medications. Other medications may interfere with urate

levels.

Troubleshooting Step: Review the patient's concomitant medications. Although ALLN-346

has a gut-restricted mechanism, systemic factors can still influence overall urate

homeostasis.

Issue 2: Patient reports gastrointestinal discomfort.

Potential Cause 1: High capsule burden. The number of capsules per dose may be causing

discomfort.

Troubleshooting Step: While the current formulation requires multiple capsules, future

formulations may address this. For now, ensure the patient is taking the capsules with

sufficient water and as directed in the protocol.

Potential Cause 2: Underlying GI condition. The patient may have a pre-existing

gastrointestinal condition.

Troubleshooting Step: Review the patient's medical history for any GI-related issues that

may have been overlooked during screening.

Data Presentation
Table 1: Summary of ALLN-346 Dosages in Clinical Trials
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Study Phase Patient Population Dosage Regimen
Duration of
Treatment

Phase 1 Healthy Volunteers

3, 6, or 12 capsules

(90 mg/capsule) in a

single day

1 day

Phase 1b Healthy Volunteers
3 or 5 capsules, three

times daily
7 days

Phase 2a (Study 201)
Hyperuricemia, CKD

Stage 2

5 capsules, three

times daily
7 days

Phase 2a (Study 202)
Gout, CKD Stages 2 &

3

5 capsules, three

times daily
14 days

Table 2: Efficacy and Safety Observations from Phase 2a Study 201

Parameter ALLN-346 Group Placebo Group

Number of Patients 7 4

Baseline CKD Stage Mostly Stage 2 N/A

Mean Reduction in Serum Uric

Acid

Statistically significant

reduction
No significant change

Correlation of sUA Reduction

with eGFR

Strong positive correlation

(r=0.95, P=0.003)
No correlation (r=-0.2, P=0.91)

Serious Adverse Events None reported None reported

Systemic Absorption (ELISA) Not detected N/A

Experimental Protocols
Protocol: Monitoring Serum and Urine Uric Acid

Baseline Measurement: Collect blood and urine samples at least two days prior to the first

dose of ALLN-346 to establish baseline serum urate (sUA) and urine uric acid levels.
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Serum Urate Monitoring: Collect blood samples daily throughout the treatment period to

measure sUA.

Urine Uric Acid Monitoring: Collect 24-hour urine samples on specific days during the

treatment period (e.g., Day 1, Day 4, and Day 7) to assess changes in uric acid excretion.

Analysis: Analyze samples using standard laboratory methods for uric acid quantification.

Data Interpretation: Compare on-treatment sUA and urine uric acid levels to baseline values

to determine the pharmacodynamic effect of ALLN-346.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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